
1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a hydroxypentyl side chain and an isopropyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can be achieved through a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials could be 5-azidopentanol and propargyl isopropyl ketone.
Hydroxylation: The hydroxylation of the pentyl chain can be performed using a suitable oxidizing agent such as osmium tetroxide (OsO4) followed by sodium periodate (NaIO4).
Carboxylation: The carboxylation of the triazole ring can be achieved using carbon dioxide (CO2) under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition step, and advanced purification techniques such as high-performance liquid chromatography (HPLC) for the final product.
化学反応の分析
Types of Reactions
1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(5-Carboxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid.
Reduction: 1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-methanol.
Substitution: 1-(5-Chloropentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes involved in metabolic pathways, such as cytochrome P450 enzymes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation or cell proliferation, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1-(5-Hydroxypentyl)-1h-1,2,3-triazole-4-carboxylic acid: Lacks the isopropyl group, which may affect its biological activity.
1-(5-Hydroxypentyl)-5-methyl-1h-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of an isopropyl group, potentially altering its chemical properties.
1-(5-Hydroxypentyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid: Features an ethyl group, which may influence its reactivity and biological effects.
Uniqueness
1-(5-Hydroxypentyl)-5-isopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both the hydroxypentyl side chain and the isopropyl group. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C11H19N3O3 |
|---|---|
分子量 |
241.29 g/mol |
IUPAC名 |
1-(5-hydroxypentyl)-5-propan-2-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C11H19N3O3/c1-8(2)10-9(11(16)17)12-13-14(10)6-4-3-5-7-15/h8,15H,3-7H2,1-2H3,(H,16,17) |
InChIキー |
VNOXDRZRILFWAW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(N=NN1CCCCCO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



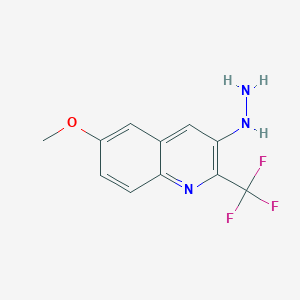
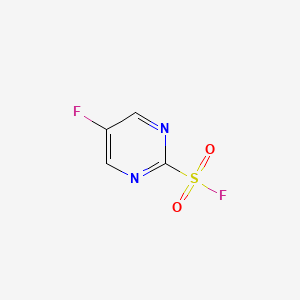
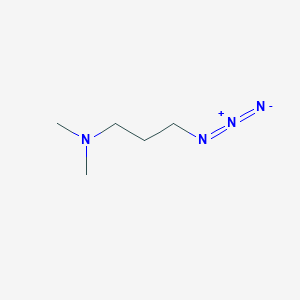
![methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate](/img/structure/B13636778.png)
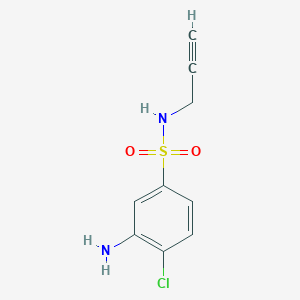

![Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate](/img/structure/B13636797.png)

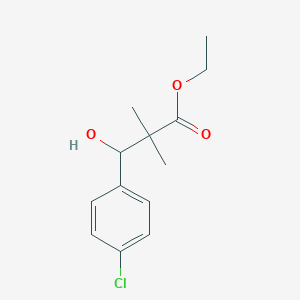
![7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)
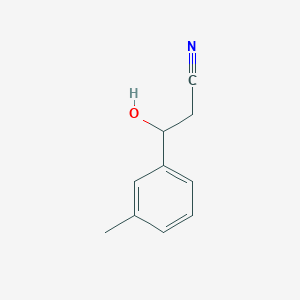
![1-nitroso-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B13636840.png)

